1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
BenchChem offers high-quality 1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O/c22-21(23,24)15-8-2-4-10-17(15)27-20(29)26-16-9-3-1-7-14(16)18-13-28-12-6-5-11-19(28)25-18/h1-4,7-10,13H,5-6,11-12H2,(H2,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNJNWJFSYMTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics:
- Molecular Weight: 357.36 g/mol
- CAS Number: 1417637-66-1
- InChI Key: DRMAKZCBSNQLMF-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compounds with the imidazo[1,2-a]pyridine scaffold exhibit a range of biological activities, including antitumor , antiviral , and antiparasitic effects. The specific compound under consideration has shown promise in various in vitro and in vivo studies.
Antitumor Activity
A study referenced in the literature reviews the antitumor properties of similar imidazo[1,2-a]pyridine derivatives. These compounds have been found to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea | 0.39 | MCF-7 |
| Reference Compound | 0.45 | MCF-7 |
The above table illustrates that the compound exhibits a competitive IC50 value compared to established antitumor agents.
Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties. In particular, compounds similar to the one discussed have shown efficacy against viral infections such as HIV and Hepatitis C through inhibition of viral replication.
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Kinases: Many imidazo[1,2-a]pyridine derivatives act as kinase inhibitors which play crucial roles in cancer signaling pathways.
- Interaction with DNA: Some studies suggest that these compounds may intercalate with DNA or disrupt its functions.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Leishmania Donovani Model: A study demonstrated that a similar compound exhibited significant activity against Leishmania donovani, leading to over 97% parasite clearance at doses of 25 mg/kg when administered orally .
- HIV Replication Inhibition: Another investigation into related structures revealed that they could reduce HIV replication by targeting specific viral enzymes involved in the replication cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
